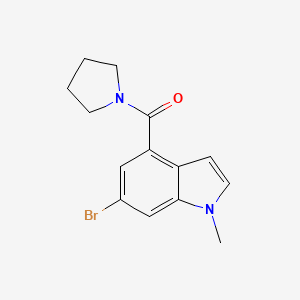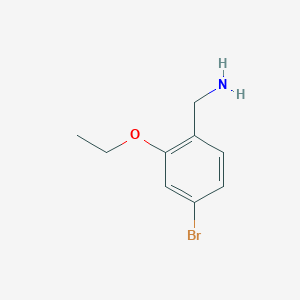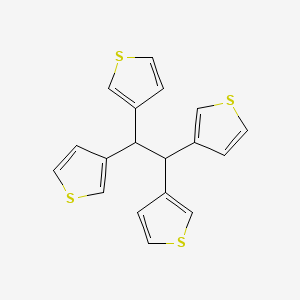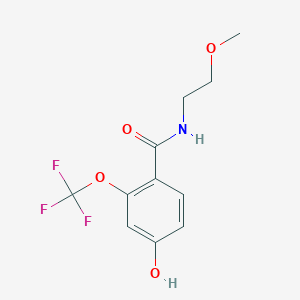
8-AEA-cAMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate is a nucleotide analog that features an adenosine base linked to a 3’,5’-cyclic monophosphate group and an aminoethyl chain. This compound is known for its role in biochemical research, particularly in the study of intracellular signaling pathways and protein kinase activation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate typically involves the reaction between adenosine and 2-aminoethanol. The process includes the following steps:
Adenosine Activation: Adenosine is first activated to form a reactive intermediate.
Nucleophilic Substitution: The activated adenosine reacts with 2-aminoethanol under controlled conditions to form the desired product.
Cyclization: The intermediate undergoes cyclization to form the 3’,5’-cyclic monophosphate structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: The aminoethyl chain can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The aminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate is widely used in scientific research due to its role as a signaling molecule. Its applications include:
Biochemistry: Studying intracellular signaling pathways and protein kinase activation.
Molecular Biology: Investigating gene expression and regulation.
Medicine: Exploring potential therapeutic uses in treating diseases related to signaling pathway dysregulation.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by mimicking natural cyclic adenosine monophosphate (cAMP) and interacting with cAMP-dependent protein kinases. It binds to these kinases, leading to their activation and subsequent phosphorylation of target proteins. This activation triggers various cellular responses, including changes in gene expression, cell growth, and metabolism.
Comparison with Similar Compounds
Cyclic Adenosine Monophosphate (cAMP): The natural analog of 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate.
Cyclic Guanosine Monophosphate (cGMP): Another cyclic nucleotide involved in signaling pathways.
8-Bromo-cAMP: A synthetic analog of cAMP used in research.
Uniqueness: 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate is unique due to its aminoethyl modification, which allows for specific interactions with certain protein kinases and signaling pathways. This modification provides researchers with a tool to study signaling mechanisms with greater specificity and control.
Properties
IUPAC Name |
6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENHRXLWWBDXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N7O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(E)-2-nitroprop-1-enyl]-1-benzofuran](/img/structure/B12067964.png)

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)
![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)

![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)
![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)





